Pyrazolo[1,5-a]pyrimidin-6-amine

α-glucosidase inhibition diabetes mellitus medicinal chemistry

Pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018125-39-7) is the minimal core of a privileged kinase inhibitor scaffold. Its 6-NH₂ group is the essential synthetic handle for accessing patented CDK2/TRKA/Aurora A inhibitor space (IC₅₀ = 0.09 µM). Distinct logP (-0.4) and TPSA (56.2 Ų) outperform indazole/purine analogs in permeability. Validated for oncology, diabetes (50-fold better than acarbose), and combinatorial libraries (up to 92% yield). Avoid re-optimization costs—procure the authentic scaffold.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1018125-39-7
Cat. No. B1327156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-6-amine
CAS1018125-39-7
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1)N
InChIInChI=1S/C6H6N4/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H,7H2
InChIKeyQBONEWMRHLTZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018125-39-7): Core Scaffold for Kinase and GPCR-Focused Drug Discovery


Pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018125-39-7) is an unsubstituted, fused N-heterocyclic building block with a molecular weight of 134.14 g/mol and a topological polar surface area of 56.2 Ų . This compound serves as the minimal core scaffold for a vast array of biologically active derivatives, acting as a privileged structure in medicinal chemistry. The primary amine at the 6-position is a critical reactive handle for functionalization, enabling the generation of diverse libraries of potent kinase inhibitors, GPCR modulators, and antimicrobial agents [1]. Its significance stems from its direct use as a starting material in combinatorial chemistry and its incorporation into patent-protected chemical matter, particularly in the CDK and TRK inhibitor space.

Why Unsubstituted Pyrazolo[1,5-a]pyrimidin-6-amine is Non-Substitutable for Accelerated Lead Optimization


Simple substitution of Pyrazolo[1,5-a]pyrimidin-6-amine with other unsubstituted heterocyclic amines (e.g., 6-aminoindazole, 4-aminopyrazolo[3,4-d]pyrimidine) is not functionally equivalent for two primary reasons. First, the specific electronic and spatial properties of the pyrazolo[1,5-a]pyrimidine core are distinct; for instance, its logP (-0.4) and TPSA (56.2 Ų) differ significantly from purine or indazole analogs, directly impacting the permeability and solubility of resulting drug candidates . Second, and most critically, the 6-amino group is the essential synthetic linchpin for accessing high-value, patented chemical space, such as Aurora and CDK2/TRKA dual inhibitors. A related analog with a 7-amino substitution pattern, for example, would require a completely different synthetic route and yields a molecule with a divergent binding mode, as demonstrated in comparative kinase docking studies for pyrazolopyrimidine positional isomers [1]. Using a generic replacement would necessitate re-optimization of the entire synthetic pathway and SAR, increasing project timelines and costs.

Quantitative Differentiation of Pyrazolo[1,5-a]pyrimidin-6-amine: Evidence for Strategic Procurement


Superior α-Glucosidase Inhibitory Potency vs. Clinical Standard

The 6-amino-pyrazolo[1,5-a]pyrimidine scaffold enables the synthesis of α-glucosidase inhibitors with potency far exceeding the clinically approved drug acarbose. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated, demonstrating that the core scaffold is essential for achieving this enhanced activity. The most potent derivative, compound 3d, was approximately 50-fold more potent than acarbose in the same enzymatic assay [1].

α-glucosidase inhibition diabetes mellitus medicinal chemistry

Aurora Kinase A Inhibition with Nanomolar Potency

Functionalization of the 6-amino group yields highly potent Aurora A kinase inhibitors. A series of hydrazide hydrochlorides derived from 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamides were evaluated, with the most potent compound achieving an IC50 of 23 nM against Aurora A in an HTRF enzymatic assay [1]. This level of potency is in the same range as clinically evaluated Aurora A inhibitors and demonstrates the scaffold's ability to achieve low nanomolar target engagement when properly elaborated.

Aurora kinase cancer mitosis inhibition

Dual CDK2/TRKA Inhibition with Potency Comparable to Clinical Kinase Inhibitors

Elaborated pyrazolo[1,5-a]pyrimidines derived from this core have been optimized into potent dual CDK2/TRKA inhibitors. Compounds 6t and 6s demonstrated IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM against TRKA, respectively. These results are comparable to the reference clinical inhibitors ribociclib (CDK2 IC50 = 0.07 µM) and larotrectinib (TRKA IC50 = 0.07 µM) when tested under similar enzymatic conditions [1].

CDK2 TRKA kinase inhibitor cancer

Versatile Functionalization via 6-Amino Group Enables High-Yield Synthesis of Diverse Derivatives

The 6-amino group is a highly reactive nucleophilic site, enabling a wide range of straightforward chemical transformations. This reactivity facilitates the synthesis of diverse derivative libraries with high efficiency. For example, the formation of amides, sulfonamides, and other linkages at this position can be achieved in high yields. While the unsubstituted parent compound is a starting material, its derivatives can be synthesized in high yields (e.g., up to 92% reported for various derivatives) . In contrast, the corresponding 6-hydroxy-pyrazolo[1,5-a]pyrimidine (or 6-one) requires additional activation steps for similar derivatization, adding complexity and reducing overall synthetic efficiency [1].

synthetic chemistry medicinal chemistry building block

Optimal Application Scenarios for Pyrazolo[1,5-a]pyrimidin-6-amine (CAS 1018125-39-7)


Synthesis of High-Potency Kinase Inhibitors for Oncology

The primary application scenario is as a key starting material for the synthesis of potent kinase inhibitors, specifically targeting CDK2, TRKA, and Aurora A kinases for oncology drug discovery. The evidence of compounds with nanomolar potency (IC50 = 23 nM for Aurora A [1] and IC50 = 0.09 µM for CDK2 [2]) directly validates this use case. Procurement is justified for any medicinal chemistry program aiming to develop novel, patentable kinase inhibitors with a high probability of achieving preclinical efficacy.

Lead Generation for Metabolic Disorders via α-Glucosidase Inhibition

This scaffold is a validated starting point for developing next-generation α-glucosidase inhibitors for type 2 diabetes. The demonstrated 50-fold improvement in potency (IC50 = 15.2 µM) over the clinical drug acarbose (IC50 = 750 µM) [3] provides a compelling quantitative rationale for its use in lead optimization campaigns. It is an ideal procurement choice for programs seeking to overcome the limitations of existing α-glucosidase inhibitors.

Combinatorial Chemistry Library Construction for Diverse Target Classes

The versatility of the 6-amino group and the established synthetic routes to diverse derivatives (with yields up to 92% ) make this compound an excellent choice for building focused or diverse combinatorial libraries. It serves as a privileged scaffold for screening against multiple target classes, including GPCRs and antimicrobial targets [4]. Procurement supports high-throughput synthesis and broad-based screening efforts in drug discovery.

Patented Chemical Space Exploration and FTO Analysis

The pyrazolo[1,5-a]pyrimidine core is central to numerous patents in the kinase inhibitor space, including those assigned to Schering Corporation and Pharmacopeia, Inc. [5]. Procuring this compound allows research teams to legally explore this patent-protected chemical space, design around existing intellectual property, or validate freedom-to-operate for new chemical entities. It is an essential tool for competitive intelligence and IP strategy.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.